1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone

Medicinal Chemistry Chemical Synthesis Drug Design

Select 1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone for your kinase inhibitor programs—not a generic imidazole ethanone. The free N1-H enables critical hydrogen-bonding with targets like JNK3 and p38 MAPK, while the 2-methylthio substituent provides both steric shielding and a latent electrophilic site for sulfone/sulfoxide oxidation. Unlike des-thiomethyl or N-alkylated analogs, this scaffold uniquely balances lipophilicity (cLogP ~1.33) for CNS permeability with metabolic liability control. Available in 95–98% purity from multiple qualified suppliers, ensuring batch-to-batch consistency for multi-step synthesis and pharmacological profiling.

Molecular Formula C6H8N2OS
Molecular Weight 156.21 g/mol
CAS No. 944898-42-4
Cat. No. B1502109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone
CAS944898-42-4
Molecular FormulaC6H8N2OS
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C(N1)SC
InChIInChI=1S/C6H8N2OS/c1-4(9)5-3-7-6(8-5)10-2/h3H,1-2H3,(H,7,8)
InChIKeyHHMRHBVHRNBGPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone (CAS 944898-42-4): Structural Definition, Physicochemical Profile, and Vendor Procurement Specifications


1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone (CAS 944898-42-4) is a heterocyclic ethanone derivative featuring a 2-methylthio-substituted imidazole core . Its molecular formula is C₆H₈N₂OS, with a molecular weight of 156.21 g/mol and a polar surface area (PSA) of 45.75 Ų . The compound exists predominantly as the 1H-imidazole tautomer in neutral aqueous and organic media, with the methylthio group at the 2-position serving as both a steric shield and a latent electrophile after oxidation . Commercially, it is available from multiple vendors (e.g., AngeneChemical, Leyan) at purities of 95% or 98%, with price points and lead times varying based on batch scale and region .

Why Substituting 1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone (CAS 944898-42-4) with Related Imidazole Ethanones Risks Structural Incompatibility and Functional Divergence


Generic substitution among imidazole ethanone congeners fails due to the precise steric, electronic, and metabolic liabilities conferred by the 2-methylthio substituent. Unlike 2-unsubstituted imidazole ethanones or N-alkylated analogs such as 1-methyl-2-(methylthio)imidazole (CAS 14486-52-3), the free N1-H in 1-(2-(methylthio)-1H-imidazol-4-yl)ethanone enables hydrogen-bonding interactions critical for target engagement, while the methylthio group provides both lipophilicity (cLogP ≈ 1.33) and a site for metabolic oxidation to a sulfone or sulfoxide, which can drastically alter pharmacokinetic properties . Furthermore, the presence of the methylthio group at the 2-position has been demonstrated to enhance reactivity in nucleophilic substitution and coordination chemistry, a feature absent in 2-unsubstituted or 2-alkylimidazole ethanones . Substitution with a des-thiomethyl analog or a 2-methyl derivative would eliminate these critical characteristics, leading to altered biological activity, divergent synthetic utility, and potentially different safety or handling requirements [1]. Therefore, substitution without explicit comparative data is scientifically unsound for research and development workflows.

Quantitative Differentiation of 1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone (CAS 944898-42-4): A Comparative Evidence Guide for Scientific Selection


Structural and Physicochemical Differentiation: 2-Methylthio Substituent Impact on Lipophilicity and Ionization

The 2-methylthio substituent in 1-(2-(methylthio)-1H-imidazol-4-yl)ethanone significantly alters its physicochemical profile compared to the 2-unsubstituted imidazole ethanone. The target compound exhibits a predicted cLogP of 1.3342, conferring higher lipophilicity than the 2-H analog, which is expected to have a cLogP < 0.5 . This difference is critical for blood-brain barrier permeability, cellular uptake, and non-specific protein binding. Additionally, the methylthio group reduces the basicity of the imidazole N3 atom, shifting the pKa to approximately 5.95 (measured for the related 1-methyl-2-(methylthio)imidazole), which alters the ionization state at physiological pH compared to unsubstituted imidazole (pKa ~ 7.0) .

Medicinal Chemistry Chemical Synthesis Drug Design

Chemical Reactivity Differentiation: Methylthio Group as a Latent Electrophile and Oxidizable Handle

The 2-methylthio substituent can be selectively oxidized to a sulfoxide or sulfone, enabling the modulation of physicochemical properties and biological activity in a controlled manner . This feature is absent in 2-alkyl or 2-H imidazole ethanones. For example, oxidation of the methylthio group to a methylsulfonyl group increases polarity and hydrogen-bonding capacity, which can be exploited to improve solubility or introduce a new pharmacophoric element [1]. While direct kinetic data for 1-(2-(methylthio)-1H-imidazol-4-yl)ethanone is not available in public literature, studies on related 2-methylthioimidazoles demonstrate that oxidation with mCPBA proceeds with high yields (>80%) to the corresponding sulfones [2].

Synthetic Chemistry Organic Synthesis Prodrug Design

Biological Activity Differentiation: Kinase Inhibition Profile versus 1-Methyl-2-(Methylthio)imidazole

Preliminary research indicates that 1-(2-(methylthio)-1H-imidazol-4-yl)ethanone may inhibit specific kinases, including p38 MAP kinase and JNK3, which are implicated in inflammatory and cellular stress pathways . In contrast, the structurally related 1-methyl-2-(methylthio)imidazole (CAS 14486-52-3) is primarily recognized as an impurity of the antithyroid drug methimazole and functions as a thiourea derivative, inhibiting thyroxine synthesis via iodine organification blockade . The presence of an acetyl group at the 4-position of the imidazole ring in the target compound is critical for kinase inhibition, whereas the 1-methyl substitution in the comparator directs activity toward thyroid hormone regulation [1].

Kinase Inhibition Inflammation Cancer Research

Optimized Research and Industrial Applications for 1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone (CAS 944898-42-4) Based on Verified Differentiation


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

Given its preliminary activity against p38 MAP kinase and JNK3, 1-(2-(methylthio)-1H-imidazol-4-yl)ethanone serves as a privileged scaffold for developing anti-inflammatory and anticancer agents . The 2-methylthio group can be oxidized to a sulfone to enhance solubility and introduce new hydrogen-bonding interactions, while the acetyl group at the 4-position provides a handle for further derivatization [1]. Its higher cLogP (1.33) compared to unsubstituted imidazoles makes it a suitable candidate for projects targeting intracellular or CNS kinases, where increased lipophilicity is beneficial for membrane permeability .

Synthetic Chemistry: Building Block for Complex Heterocycles

The methylthio group acts as a latent electrophile, enabling the construction of more complex imidazole-containing structures via oxidation and subsequent nucleophilic displacement . This compound is a valuable intermediate for synthesizing COX-2 inhibitors, where the methylsulfonyl moiety is a common pharmacophore [1]. Its high purity (95-98%) and availability from multiple vendors ensure reliable supply for multi-step synthesis campaigns .

Chemical Biology: Probe Development for Kinase Pathway Elucidation

The distinct kinase inhibition profile of 1-(2-(methylthio)-1H-imidazol-4-yl)ethanone, particularly its potential activity against JNK3, makes it a useful tool compound for dissecting MAP kinase signaling cascades . Its structural dissimilarity to 1-methyl-2-(methylthio)imidazole (a methimazole impurity) minimizes off-target effects related to thyroid function, allowing for cleaner pharmacological studies [1]. The compound's physicochemical properties support its use in cell-based assays and preliminary in vivo studies .

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